molecular formula C23H25ClN2O4 B271427 ethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate

ethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate

Cat. No. B271427
M. Wt: 428.9 g/mol
InChI Key: YHCKWSJYNLQHTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate, also known as SCH 23390, is a selective dopamine D1 receptor antagonist. It is widely used in scientific research to study the role of dopamine receptors in various physiological and pathological conditions.

Mechanism of Action

Ethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate 23390 is a selective dopamine D1 receptor antagonist. It binds to the dopamine D1 receptor and blocks the action of dopamine. This results in a decrease in dopamine signaling, which can lead to a wide range of physiological and behavioral effects.
Biochemical and Physiological Effects:
This compound 23390 has been shown to produce a wide range of biochemical and physiological effects. It has been shown to decrease locomotor activity, impair learning and memory, and decrease dopamine release in the brain. It has also been shown to decrease the reinforcing effects of drugs of abuse, such as cocaine and amphetamine.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate 23390 in lab experiments is its selectivity for the dopamine D1 receptor. This allows researchers to study the specific effects of dopamine on this receptor without interference from other neurotransmitters. However, one limitation of using this compound 23390 is its relatively short half-life, which can make it difficult to study long-term effects.

Future Directions

There are many potential future directions for research involving ethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate 23390. One area of interest is the role of dopamine D1 receptors in addiction and substance abuse. Another area of interest is the role of dopamine D1 receptors in cognitive function and memory. Additionally, there is growing interest in the use of dopamine D1 receptor antagonists as potential treatments for schizophrenia and other psychiatric disorders.

Synthesis Methods

The synthesis of ethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate 23390 involves the reaction of 3-chlorophenylhydrazine with ethyl 2-oxo-2-(3-chlorophenyl)acetate to form 3-chlorophenylhydrazine hydrochloride. The hydrochloride salt is then reacted with 2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylic acid ethyl ester in the presence of a base to form this compound 23390.

Scientific Research Applications

Ethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate 23390 is used extensively in scientific research to study the role of dopamine D1 receptors in various physiological and pathological conditions. It is used to investigate the role of dopamine in reward, addiction, and schizophrenia. It is also used to study the effects of dopamine on motor function, learning, and memory.

properties

Molecular Formula

C23H25ClN2O4

Molecular Weight

428.9 g/mol

IUPAC Name

ethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-4-(morpholin-4-ylmethyl)indole-3-carboxylate

InChI

InChI=1S/C23H25ClN2O4/c1-3-30-23(28)21-15(2)26(17-6-4-5-16(24)13-17)19-7-8-20(27)18(22(19)21)14-25-9-11-29-12-10-25/h4-8,13,27H,3,9-12,14H2,1-2H3

InChI Key

YHCKWSJYNLQHTM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)O)CN3CCOCC3)C4=CC(=CC=C4)Cl)C

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)O)CN3CCOCC3)C4=CC(=CC=C4)Cl)C

Origin of Product

United States

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